molecular formula C10H11ClN2O2 B135685 3-Cyano-L-phenylalanine hydrochloride CAS No. 144799-02-0

3-Cyano-L-phenylalanine hydrochloride

Cat. No.: B135685
CAS No.: 144799-02-0
M. Wt: 226.66 g/mol
InChI Key: BDRRPFSPUOEZJA-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-L-phenylalanine hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Activity and Protein Engineering

  • Meta-Tyrosine Biosynthesis : Phenylalanine hydroxylase enzymes have been studied for their ability to catalyze the hydroxylation of L-phenylalanine to L-tyrosine, demonstrating the biochemical pathways' specificity and potential for producing meta-tyrosine, a modification critical for understanding enzymatic regiospecificity and substrate hydroxylation control (Wenjun Zhang, B. Ames, C. Walsh, 2011).

  • Protein Folding Studies : Cyanophenylalanine derivatives have been utilized as fluorescent probes to study protein folding kinetics, offering insights into the formation of hydrophobic cores in proteins and the two-state folding mechanism. This application underscores the utility of these compounds in detailed biophysical studies of protein dynamics (Konstantinos N Aprilakis, Humeyra Taskent, D. Raleigh, 2007).

Biosynthesis and Metabolic Engineering

  • L-Phenylalanine Production Enhancement : Research has focused on optimizing the biosynthetic pathways in E. coli for increased production of L-phenylalanine, a precursor for various pharmaceutical and food applications. These studies have identified key enzymes and pathway modifications to enhance yield, demonstrating the potential for engineered microbial systems to produce high-value amino acids (D. Ding, Yongfei Liu, Yiran Xu, Ping Zheng, Haixing Li, Dawei Zhang, Jibin Sun, 2016).

Sensing and Detection Technologies

  • Electrochemical Sensing : Molecularly imprinted electrochemical sensors have been developed for the selective and sensitive detection of L-phenylalanine, showcasing the application of these compounds in creating specific recognition sites for targeted biomolecules. This highlights their potential in diagnostic and analytical chemistry applications (Nihal Ermiş, L. Uzun, A. Denizli, 2017).

Supramolecular Chemistry and Material Science

  • Gelation and Material Engineering : Phenylalanine derivatives have been explored as low-molecular-weight gelators, with the ability to self-assemble into supramolecular structures. This has opened up possibilities for their use in creating novel biomaterials for drug delivery, tissue engineering, and environmental applications, showcasing the versatility of these compounds in material science (Tanmay Das, Marleen Häring, D. Haldar, D. Díaz Díaz, 2017).

Mechanism of Action

Target of Action

3-Cyano-L-phenylalanine hydrochloride, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid hydrochloride, is a derivative of the amino acid phenylalanine . The primary targets of phenylalanine derivatives are typically enzymes involved in the synthesis of neurotransmitters, such as dopamine and norepinephrine .

Mode of Action

It’s known that phenylalanine derivatives can interact with their targets by mimicking the structure of the natural substrate, thereby inhibiting or modifying the activity of the target enzyme . The cyano group in this compound may further influence its interaction with targets, potentially altering the resulting changes .

Biochemical Pathways

Phenylalanine and its derivatives are involved in the phenylpropanoid pathway, which leads to the production of a wide range of secondary metabolites . Phenylalanine ammonia-lyase (PAL) is a key enzyme in this pathway, converting L-phenylalanine to cinnamic acid . .

Pharmacokinetics

Its physicochemical properties, such as solubility and molecular weight, can provide some insights . For instance, it is soluble in various organic solvents, which may influence its absorption and distribution . Its molecular weight is approximately 226.67 g/mol , which is within the range that generally allows for good bioavailability .

Result of Action

Given its structural similarity to phenylalanine, it may influence protein synthesis and function, potentially leading to changes in cellular processes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other molecules . .

Safety and Hazards

3-Cyano-L-phenylalanine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Future Directions

Phenylalanine, the core structure of 3-Cyano-L-phenylalanine hydrochloride, is an essential amino acid that carries out many important functions in the human body. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Future research may focus on the potential benefits of phenylalanine and its derivatives in treating various conditions such as depression and vitiligo .

Properties

IUPAC Name

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRPFSPUOEZJA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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